molecular formula C9H17BO2 B572586 4-Propylcyclohex-1-enylboronic acid CAS No. 1256346-34-5

4-Propylcyclohex-1-enylboronic acid

Cat. No.: B572586
CAS No.: 1256346-34-5
M. Wt: 168.043
InChI Key: NDHAAOSCMLXKIR-UHFFFAOYSA-N
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Description

4-Propylcyclohex-1-enylboronic acid is an organoboron compound with the molecular formula C9H17BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a cyclohexene ring with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcyclohex-1-enylboronic acid typically involves the hydroboration of 4-propylcyclohex-1-ene followed by oxidation. The hydroboration step introduces the boron atom into the cyclohexene ring, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Propylcyclohex-1-enylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

    Oxidation: 4-Propylcyclohexanone.

    Reduction: 4-Propylcyclohexane.

    Substitution: Various biaryl compounds when coupled with aryl halides.

Scientific Research Applications

4-Propylcyclohex-1-enylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Propylcyclohex-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom facilitates the transfer of an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 4-Propylcyclohex-1-enylboronic acid is unique due to its cyclohexene ring structure and propyl substituent, which confer distinct reactivity and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.

Biological Activity

4-Propylcyclohex-1-enylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including drug design and delivery systems.

This compound has the following chemical characteristics:

  • Molecular Formula : C12H17B O2
  • Molecular Weight : 200.08 g/mol
  • Structure : The compound features a cyclohexene ring substituted with a propyl group and a boronic acid functional group, which contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules through the formation of boronate esters. This interaction is crucial for:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites, thereby preventing substrate access.
  • Modulation of Cellular Signaling : By interacting with signaling molecules, this compound may influence pathways related to cell proliferation, apoptosis, and stress responses.

Antioxidant Properties

Research indicates that boronic acids, including this compound, exhibit antioxidant activity. This property is significant as it helps mitigate oxidative stress in cells, which is linked to various diseases.

Anticancer Activity

Studies exploring the anticancer potential of boronic acids have shown mixed results. While some derivatives demonstrate cytotoxic effects against cancer cell lines, others, including this compound, may not exhibit direct cytotoxicity. For instance:

  • MTT Assays : In vitro studies using MTT assays have shown that certain concentrations of this compound do not significantly reduce cell viability in cancer cell lines, suggesting limited direct anticancer activity .

Study on Cell Viability

In a study evaluating the effects of various boronic acids on MCF-7 breast cancer cells, this compound was tested alongside other derivatives. The results indicated that while some compounds showed significant cytotoxicity (IC50 values <100 µg/mL), this compound did not demonstrate significant cytotoxic effects .

CompoundIC50 (µg/mL)Cell Line
Compound A77.29 ± 2.56MCF-7
Compound B135.32 ± 2.85MCF-7
This compound>200MCF-7

Mechanistic Insights

Further mechanistic studies have suggested that the lack of cytotoxicity in certain boronic acids may be due to their inability to effectively penetrate cellular membranes or interact with critical intracellular targets . This highlights the need for modifications in the chemical structure to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Propylcyclohex-1-enylboronic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized cyclohexene derivatives. For instance, halogenated cyclohexene intermediates (e.g., bromo or iodo derivatives) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts like Pd(dppf)Cl₂ in anhydrous THF at 80–100°C . Yield optimization requires strict moisture exclusion to prevent boroxin formation, a common side reaction where boronic acids dimerize via dehydration . Purification often employs non-silica-based methods (e.g., recrystallization from hexane/ethyl acetate) to avoid irreversible binding to silica gel, which can reduce recovery rates by 20–30% .

Q. What storage conditions and analytical techniques are recommended to ensure stability of this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in flame-sealed containers to minimize oxidation and hydrolysis. The compound’s anhydride content (common in boronic acids) should be monitored via ¹¹B NMR, where boronic acid peaks appear at δ ~30 ppm and anhydrides at δ ~18 ppm . Purity assessments require HPLC (C18 column, acetonitrile/water mobile phase) or iodometric titration to quantify active boron content .

Advanced Research Questions

Q. How does the cyclohexenyl-propyl substituent influence reactivity in cross-coupling compared to planar arylboronic acids?

  • Methodological Answer : The cyclohexenyl ring introduces steric hindrance and electronic effects. Conformational analysis (via DFT calculations) shows the propyl group adopts equatorial positions, reducing steric clash during transmetalation in Suzuki reactions. However, this steric bulk lowers reaction rates with bulky aryl halides by ~40% compared to phenylboronic acids. Kinetic studies using ¹H NMR or in situ IR spectroscopy can track coupling progress with electron-deficient partners like 4-bromonitrobenzene .

Q. What strategies mitigate boroxin formation during synthesis and purification?

  • Methodological Answer :

  • Synthesis : Use excess pinacol ester (B₂Pin₂) to shift equilibrium toward boronate ester intermediates, reducing free boronic acid concentration.
  • Purification : Employ azeotropic drying with toluene to remove trace water. Add molecular sieves (3Å) during recrystallization.
  • Analysis : Monitor boroxin formation via TLC (Rf difference: boronic acid ≈0.3 vs. boroxin ≈0.6 in 1:1 hexane/ethyl acetate) .

Q. Can computational models predict regioselectivity in Suzuki-Miyaura couplings with sterically hindered substrates?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, coupling with 2-bromopyridine favors β-addition due to lower activation energy (ΔG‡ ~22 kcal/mol) compared to α-addition (ΔG‡ ~28 kcal/mol). Validate predictions via competitive experiments analyzed by GC-MS or LC-HRMS .

Q. Key Notes

  • Contradictions : Anhydride content in commercial batches varies (2–5%), necessitating pre-use quantification .
  • Advanced Tools : Use in situ IR for real-time reaction monitoring or Hirshfeld surface analysis to study crystal packing effects .

Properties

IUPAC Name

(4-propylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h6,8,11-12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAAOSCMLXKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681669
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-34-5
Record name (4-Propylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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